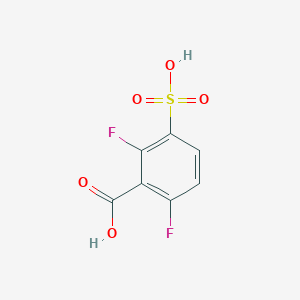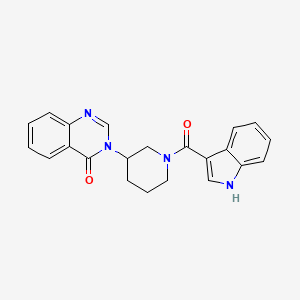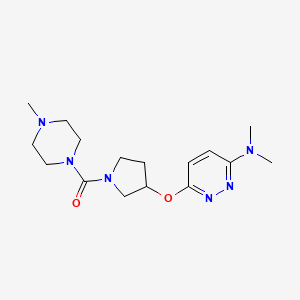![molecular formula C21H25N3O6S B2827546 N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide CAS No. 1091428-01-1](/img/structure/B2827546.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithrombotic effects .
Molecular Structure Analysis
The compound contains a 2,3-dihydrobenzo[b][1,4]dioxine ring, which is a type of heterocyclic compound. This ring structure is found in various natural products and pharmaceuticals .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Characterization
The crystal structure of this compound has been investigated, shedding light on its molecular arrangement and bonding patterns. Researchers have determined its triclinic crystal system, space group, and unit cell parameters. For instance, a study by Chen et al. reported the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) . Understanding the crystal structure is crucial for predicting its physical properties and behavior.
Antibacterial and Antifungal Properties
Studies have explored the potential antimicrobial effects of this compound. Researchers have tested its inhibitory activity against bacteria and fungi. While specific results may vary, investigations have highlighted its potential as an antimicrobial agent .
Synthesis of Derivatives
Scientists have synthesized novel derivatives based on this compound. For example, 2,4-disubstituted 2,3-dihydrobenzo[g]indol-5-ones have been prepared using similar structural motifs . These derivatives may exhibit unique properties or enhanced biological activities.
GPR40 Agonists
The compound has been explored as a potential GPR40 agonist. Researchers aimed to design and optimize 2,3-dihydrobenzo[b][1,4]dioxine propanoic acids with improved pharmacokinetic and safety profiles . GPR40 is involved in glucose homeostasis and insulin secretion, making it an interesting target for diabetes research.
CB1 and CB2 Receptor Ligands
In another study, naphthalene, dihydrobenzodioxine, and fluorene derivatives with extended side chains were synthesized. Some of these compounds showed submicromolar affinity for CB2 receptors . Understanding their interaction with cannabinoid receptors can inform drug development for various conditions.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)ethyl]-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14(2)20(25)24-16-5-3-15(4-6-16)21(26)22-9-10-23-31(27,28)17-7-8-18-19(13-17)30-12-11-29-18/h3-8,13-14,23H,9-12H2,1-2H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXYEZZYHNINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2827465.png)

![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)

![ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2827472.png)

![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)

![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2827482.png)


